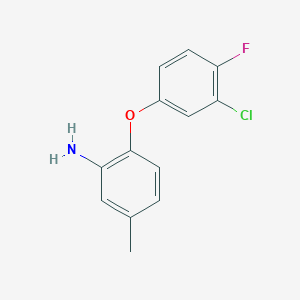
2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenoxy group, attached to a methylphenylamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine typically involves the reaction of 3-chloro-4-fluorophenol with 5-methylphenylamine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
化学反応の分析
Types of Reactions
2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(3-Chloro-4-fluorophenoxy)acetic acid
- 2-(4-Chloro-3-fluorophenoxy)acetic acid
- 3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine
Uniqueness
2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.
生物活性
2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine, also known by its CAS number 946773-77-9, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₂ClFNO
- Molecular Weight : 251.69 g/mol
- Canonical SMILES : Cc1ccc(cc1)N(c2cc(cc(c2)Cl)F)O
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Tyrosinase Inhibition : Research indicates that compounds containing the 3-chloro-4-fluorophenyl moiety exhibit significant inhibitory effects on tyrosinase, an enzyme involved in melanin production. This activity could have implications for treating hyperpigmentation disorders and neurodegenerative diseases associated with melanin overproduction .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, with effective suppression of tumor growth in animal models .
- Anti-inflammatory Effects : The compound's structural features may also contribute to anti-inflammatory activities, potentially by inhibiting cyclooxygenase (COX) enzymes which play a critical role in inflammatory processes .
Biological Activity Data Table
Case Study 1: Tyrosinase Inhibition
A study focused on synthesizing new compounds containing the 3-chloro-4-fluorophenyl fragment demonstrated enhanced inhibition of tyrosinase compared to reference compounds. Molecular docking studies supported these findings, indicating that the structural features of the compound favor binding to the active site of tyrosinase .
Case Study 2: Anticancer Properties
In vivo studies involving tumor-bearing mice showed that treatment with this compound resulted in significant tumor size reduction. Flow cytometry analyses revealed that the compound promotes apoptosis in MCF cell lines, suggesting potential as an anticancer agent .
Case Study 3: Anti-inflammatory Activity
Research indicated that derivatives of this compound exhibit varying degrees of COX inhibition, with significant effects observed at micromolar concentrations. These findings suggest its potential as a therapeutic agent for inflammatory conditions .
特性
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c1-8-2-5-13(12(16)6-8)17-9-3-4-11(15)10(14)7-9/h2-7H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSDAMNLIZOJJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)F)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













